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Compound of Interest

Compound Name: ALD-PEG4-OPFP

Cat. No.: B1526763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

ALD-PEG4-OPFP as a heterobifunctional linker for the attachment of payloads to

biomolecules, particularly in the field of antibody-drug conjugates (ADCs).

Introduction to ALD-PEG4-OPFP Chemistry
ALD-PEG4-OPFP is a versatile crosslinker that facilitates the covalent attachment of a payload

to a biomolecule, such as an antibody. This linker possesses two distinct reactive moieties

separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer. The PEG spacer

enhances solubility and can reduce aggregation of the resulting conjugate.[1]

The two reactive ends of the linker are:

An Aldehyde (ALD) group: This functional group reacts specifically with aminooxy or

hydrazide groups to form stable oxime or hydrazone linkages, respectively.[2] The oxime

bond is notably more stable than the hydrazone bond, making it a preferred choice for

creating stable bioconjugates.[3]

A Pentafluorophenyl (PFP) Ester (OPFP) group: This is a highly reactive activated ester that

readily couples with primary and secondary amine groups to form stable amide bonds. PFP

esters are known to be less susceptible to hydrolysis compared to N-hydroxysuccinimide

(NHS) esters, offering higher reaction efficiency.
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This dual reactivity allows for a controlled, stepwise conjugation process, making ALD-PEG4-
OPFP a valuable tool in the synthesis of well-defined bioconjugates.

Chemical Reaction Pathway
The payload attachment using ALD-PEG4-OPFP typically follows a two-step process. The

order of the steps can be adapted depending on the specific payload and biomolecule. A

common approach involves first reacting the PFP ester with a payload containing a primary

amine, followed by the conjugation of the aldehyde group to an aminooxy-modified antibody.

Step 1: Payload Activation

Step 2: Bioconjugation

Payload-NH2
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(Amine nucleophilic attack)

ALD-PEG4-OPFP

Antibody-Oxime-PEG4-Payload
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(Aldehyde reaction)

Antibody-ONH2
(Aminooxy-modified)
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Caption: Two-step payload attachment workflow.

Quantitative Data Summary
The stability of the resulting linkage is a critical factor in the design of bioconjugates. The oxime

bond formed from the aldehyde group of the linker is significantly more stable than a

corresponding hydrazone linkage, particularly under physiological conditions.
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Linkage Type
Relative Hydrolysis
Rate (k_rel) at pD
7.0

Equilibrium
Constant (K_eq)

Notes

Oxime 1 >10⁸ M⁻¹[3]

Highly stable,

preferred for in vivo

applications.[3]

Hydrazone ~600 10⁴–10⁶ M⁻¹

More susceptible to

hydrolysis, especially

at acidic pH.

Imine

Significantly less

stable than hydrazone

and oxime

-

Generally requires

reduction to form a

stable bond.

Data presented is for general oxime and hydrazone linkages and serves as a comparative

reference.

Experimental Protocols
4.1. Protocol 1: Payload Activation with ALD-PEG4-OPFP

This protocol describes the reaction of the PFP ester of the linker with a payload containing a

primary amine.

Materials:

ALD-PEG4-OPFP linker

Payload containing a primary amine (e.g., a cytotoxic drug)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

Reaction vessel

Stirring apparatus
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High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

Dissolution: Dissolve the payload and a 1.2 to 1.5 molar excess of ALD-PEG4-OPFP in

anhydrous DMF or DMSO. The concentration will depend on the solubility of the payload.

Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture. The base acts as a

scavenger for the pentafluorophenol leaving group.

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction

from moisture.

Monitoring: Monitor the progress of the reaction by HPLC until the payload is consumed.

Purification: Once the reaction is complete, the activated payload (ALD-PEG4-Payload) can

be purified using preparative HPLC.

Characterization: Confirm the identity and purity of the product by mass spectrometry and

NMR.

Storage: Store the purified ALD-PEG4-Payload under anhydrous conditions at -20°C.
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Caption: Workflow for payload activation.

4.2. Protocol 2: Conjugation of Activated Payload to Aminooxy-Modified Antibody
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This protocol outlines the reaction of the aldehyde group of the activated payload with an

antibody that has been functionalized with aminooxy groups.

Materials:

Purified ALD-PEG4-Payload

Aminooxy-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH

6.5-7.5)

Aniline (optional, as a catalyst)

Reaction vessel

Shaker or rotator

Size-exclusion chromatography (SEC) system for purification

UV-Vis spectrophotometer for concentration measurement

SDS-PAGE and mass spectrometry for characterization

Procedure:

Antibody Preparation: Prepare the aminooxy-modified antibody at a concentration of 1-10

mg/mL in a reaction buffer (e.g., PBS, pH 7.0).

Payload Addition: Add a 5- to 20-fold molar excess of the ALD-PEG4-Payload (dissolved in a

minimal amount of a water-miscible solvent like DMSO) to the antibody solution. The final

concentration of the organic solvent should typically be below 10% to maintain antibody

integrity.

Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to a final

concentration of 10-100 mM.

Reaction: Incubate the reaction mixture at room temperature for 4-16 hours with gentle

shaking. The optimal reaction time should be determined empirically.
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Purification: Remove the excess payload and other small molecules by size-exclusion

chromatography (e.g., using a G-25 desalting column) equilibrated with a suitable storage

buffer (e.g., PBS).

Characterization:

Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the payload has

a distinct absorbance) or hydrophobic interaction chromatography (HIC).

Confirm the successful conjugation and assess the purity and aggregation of the ADC by

SDS-PAGE and SEC-HPLC.

Verify the molecular weight of the conjugate by mass spectrometry.

Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
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Caption: Antibody-drug conjugate synthesis workflow.

Relevant Signaling Pathways
The ultimate biological effect of an ADC is dependent on the mechanism of action of the

conjugated payload. For instance, if the payload is a microtubule inhibitor like Monomethyl
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auristatin E (MMAE), the ADC, upon internalization by the target cancer cell, will release the

payload, which will then interfere with the cell's microtubule dynamics, leading to cell cycle

arrest and apoptosis.
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Caption: ADC mechanism of action pathway.

Conclusion
The ALD-PEG4-OPFP linker provides a robust and versatile platform for the development of

bioconjugates, particularly ADCs. Its heterobifunctional nature allows for a controlled and

stepwise conjugation process, while the resulting oxime linkage offers excellent stability. The

protocols and data presented in these application notes serve as a comprehensive guide for

researchers and drug developers in the successful implementation of this valuable chemical

tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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